molecular formula C6H7BClNO2 B3033200 (2-Amino-4-chlorophenyl)boronic acid CAS No. 948592-74-3

(2-Amino-4-chlorophenyl)boronic acid

Cat. No.: B3033200
CAS No.: 948592-74-3
M. Wt: 171.39 g/mol
InChI Key: DZHUKKXYYYMRGI-UHFFFAOYSA-N
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Description

(2-Amino-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary targets of (2-Amino-4-chlorophenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s bioavailability may be influenced by its stability and the reaction conditions, which are generally mild and functional group tolerant .

Result of Action

The result of the compound’s action is the formation of new bonds and the creation of chemically differentiated fragments . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors. Furthermore, the compound’s efficacy and stability, as well as the yield of the SM coupling reaction, can be influenced by the concentration of the boronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-amino-4-chloroiodobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Amino-4-chlorophenyl)boronic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

(2-amino-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHUKKXYYYMRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601334
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-74-3
Record name (2-Amino-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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